Cas no 1341786-89-7 (2,2-dimethyloxane-4-thiol)
2,2-dimethyloxane-4-thiol Chemical and Physical Properties
Names and Identifiers
-
- 2,2-dimethyloxane-4-thiol
- SCHEMBL12682765
- AKOS013417300
- 1341786-89-7
- CS-0232816
- EN300-1288783
-
- Inchi: 1S/C7H14OS/c1-7(2)5-6(9)3-4-8-7/h6,9H,3-5H2,1-2H3
- InChI Key: VRLVBEQKKZUSPW-UHFFFAOYSA-N
- SMILES: SC1CCOC(C)(C)C1
Computed Properties
- Exact Mass: 146.07653624g/mol
- Monoisotopic Mass: 146.07653624g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 10.2Ų
2,2-dimethyloxane-4-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1288783-1.0g |
2,2-dimethyloxane-4-thiol |
1341786-89-7 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-1288783-50mg |
2,2-dimethyloxane-4-thiol |
1341786-89-7 | 95.0% | 50mg |
$252.0 | 2023-10-01 | |
| Enamine | EN300-1288783-100mg |
2,2-dimethyloxane-4-thiol |
1341786-89-7 | 95.0% | 100mg |
$376.0 | 2023-10-01 | |
| Enamine | EN300-1288783-250mg |
2,2-dimethyloxane-4-thiol |
1341786-89-7 | 95.0% | 250mg |
$538.0 | 2023-10-01 | |
| Enamine | EN300-1288783-500mg |
2,2-dimethyloxane-4-thiol |
1341786-89-7 | 95.0% | 500mg |
$847.0 | 2023-10-01 | |
| Enamine | EN300-1288783-1000mg |
2,2-dimethyloxane-4-thiol |
1341786-89-7 | 95.0% | 1000mg |
$1086.0 | 2023-10-01 | |
| Enamine | EN300-1288783-2500mg |
2,2-dimethyloxane-4-thiol |
1341786-89-7 | 95.0% | 2500mg |
$2127.0 | 2023-10-01 | |
| Enamine | EN300-1288783-5000mg |
2,2-dimethyloxane-4-thiol |
1341786-89-7 | 95.0% | 5000mg |
$3147.0 | 2023-10-01 | |
| Enamine | EN300-1288783-10000mg |
2,2-dimethyloxane-4-thiol |
1341786-89-7 | 95.0% | 10000mg |
$4667.0 | 2023-10-01 | |
| 1PlusChem | 1P01EJ9V-50mg |
2,2-dimethyloxane-4-thiol |
1341786-89-7 | 95% | 50mg |
$363.00 | 2023-12-22 |
2,2-dimethyloxane-4-thiol Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 2,2-dimethyloxane-4-thiol
2,2-Dimethyloxane-4-thiol: A Comprehensive Overview
The compound 2,2-dimethyloxane-4-thiol, identified by the CAS number 1341786-89-7, is a sulfur-containing organic compound with the molecular formula C5H10OS. This compound belongs to the class of thiols, which are known for their characteristic -SH functional group. The presence of two methyl groups attached to the oxane ring (a six-membered cyclic ether) at the 2-position and a thiol group at the 4-position gives this compound its unique chemical properties.
Recent studies have highlighted the potential of 2,2-dimethyloxane-4-thiol in various applications, particularly in materials science and catalysis. Its structure makes it an ideal candidate for use as a building block in the synthesis of advanced materials, such as polymers and organosulfur compounds. The thiol group provides reactivity, enabling this compound to participate in reactions like thiol-ene coupling and click chemistry, which are widely used in polymerization and cross-linking processes.
In terms of synthesis, researchers have developed efficient methods to prepare 2,2-dimethyloxane-4-thiol. One common approach involves the reaction of an appropriate thiol precursor with an epoxide under specific conditions. This method ensures high yields and good purity of the final product. The stability of 1341786-89-7 under various conditions has also been studied, revealing its resistance to oxidation and thermal degradation, which are critical factors for its practical applications.
The chemical properties of 2,2-dimethyloxane-4-thiol have been extensively characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These studies confirm the molecular structure and functional groups present in the compound. Additionally, computational chemistry methods have been employed to predict its electronic structure and reactivity, providing valuable insights into its potential interactions with other molecules.
In terms of applications, 1341786-89-7 has shown promise in the field of catalysis. Its ability to act as a ligand in transition metal complexes makes it useful for catalyzing various organic reactions, including alkene hydrofunctionalization and cross-coupling reactions. Recent research has demonstrated that catalysts incorporating 2,2-dimethyloxane-4-thiol exhibit high activity and selectivity under mild reaction conditions.
Beyond catalysis, 1341786-89-7 is also being explored for its potential in biotechnology and drug delivery systems. The thiol group can be utilized for bioconjugation reactions, enabling the attachment of biomolecules such as proteins and nucleic acids to surfaces or nanoparticles. This property opens up possibilities for applications in diagnostics, therapeutics, and biosensors.
The environmental impact of 2,2-dimethyloxane-4-thiol has also been a topic of interest. Studies on its biodegradation and toxicity indicate that it is not harmful to aquatic life under normal usage conditions. This makes it a suitable candidate for industrial applications where environmental safety is a concern.
In conclusion, 1341786-89-7, or 2,2-dimethyloxane-4-thiol, is a versatile compound with a wide range of potential applications across different fields. Its unique chemical structure and reactivity make it an important building block in modern chemistry and materials science.
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